REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][C:10]([OH:15])([C:12]([OH:14])=[O:13])[CH2:9]2)C=CC=CC=1.[ClH:22].O1CCOCC1.[H][H]>CO.[OH-].[OH-].[Pd+2]>[ClH:22].[OH:15][C:10]1([C:12]([OH:14])=[O:13])[CH2:11][NH:8][CH2:9]1 |f:5.6.7,8.9|
|
Name
|
|
Quantity
|
3.9 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)(C(=O)O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OC1(CNC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |